Cas no 77201-64-0 ((E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%))

(E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%) 化学的及び物理的性質
名前と識別子
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- L-TYROSINE, 3-HYDROXY-N-[(2E)-3-(4-HYDROXYPHENYL)-1-OXO-2-PROPENYL]-
- L-Tyrosine, 3-hydroxy-N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-
- (E)-3-Hydroxy-N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-L-tyrosine (~98%)
- (-)-n-[4'-hydroxy-(e)-cinnamoyl]-3-hydroxy-l-tyrosine
- 48U8WX77YJ
- SCHEMBL3713720
- UNII-48U8WX77YJ
- 3-Hydroxy-N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine
- L-Tyrosine, 3-hydroxy-N-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)-
- DTXSID401156268
- 77201-64-0
- Q27259179
- CHEMBL4127947
- L-Tyrosine, 3-hydroxy-N-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-, (E)-
- SCHEMBL3180744
- BDBM50272442
- N-Coumaroyl-3-hydroxytyrosine
- 3-(3,4-dihydroxyphenyl)-2-[3-(4-hydroxyphenyl)prop-2-enoylamino]propanoic acid
- N-[4'-Hydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 3-(3,4-Dihydroxyphenyl)-2-{[1-hydroxy-3-(4-hydroxyphenyl)prop-2-en-1-ylidene]amino}propanoic acid
- p-Coumaroyl 3-hydroxytyrosine
- N-trans-p-Coumaroyl-DOPA
- CHEBI:184403
- (E)-3-Hydroxy-N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-L-tyrosine
- (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%)
-
- インチ: InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)4-8-17(23)19-14(18(24)25)9-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)
- InChIKey: UUXSHXGLOWJTDV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 343.10558726g/mol
- どういたいしつりょう: 343.10558726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 127Ų
(E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H899990-50mg |
(E)-3-Hydroxy-N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-L-tyrosine (~98%) |
77201-64-0 | 50mg |
$689.00 | 2023-05-18 | ||
TRC | H899990-100mg |
(E)-3-Hydroxy-N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-L-tyrosine (~98%) |
77201-64-0 | 100mg |
$ 1200.00 | 2023-09-07 | ||
TRC | H899990-10mg |
(E)-3-Hydroxy-N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-L-tyrosine (~98%) |
77201-64-0 | 10mg |
$155.00 | 2023-05-18 |
(E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%) 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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6. Back matter
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
(E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%)に関する追加情報
Research Brief on (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%) (CAS: 77201-64-0)
In recent years, the compound (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%) (CAS: 77201-64-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its high purity (~98%), is a derivative of L-tyrosine and exhibits unique structural and functional properties that make it a promising candidate for various biomedical applications. The compound's molecular structure, featuring a hydroxyphenyl group and a propenyl moiety, suggests potential interactions with biological targets, particularly in signaling pathways and enzyme inhibition.
Recent studies have focused on elucidating the pharmacological properties of (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine. One key area of investigation is its role as a modulator of tyrosine kinase activity. Tyrosine kinases are critical enzymes involved in cell signaling and proliferation, and their dysregulation is often associated with cancer and other diseases. Preliminary in vitro studies indicate that this compound exhibits inhibitory effects on specific tyrosine kinases, suggesting its potential as a therapeutic agent for oncology applications. The high purity of the compound (~98%) ensures reliable and reproducible results in experimental settings, which is crucial for advancing its development.
Another notable aspect of this compound is its potential application in neurodegenerative diseases. Research has shown that derivatives of L-tyrosine, such as (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine, may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions could be leveraged to develop novel treatments for conditions like Parkinson's disease and depression. Recent in vivo studies using animal models have demonstrated the compound's ability to cross the blood-brain barrier, a critical factor for its efficacy in central nervous system disorders.
The synthesis and characterization of (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine have also been a focus of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. These analytical methods are essential for ensuring the quality and consistency of the compound, particularly for its use in preclinical and clinical studies. Additionally, researchers have explored scalable synthesis routes to facilitate large-scale production, which is a critical step toward commercialization.
In conclusion, (E)-3-Hydroxy-N-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-L-tyrosine (~98%) (CAS: 77201-64-0) represents a promising molecule with diverse applications in chemical biology and pharmaceutical research. Its potential as a tyrosine kinase inhibitor and its relevance to neurodegenerative diseases highlight its therapeutic versatility. Ongoing studies aim to further elucidate its mechanisms of action and optimize its pharmacological profile. As research progresses, this compound may emerge as a valuable tool for drug discovery and development, addressing unmet medical needs in various disease areas.
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